4-Amino-3-cyclopropoxybenzamide
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Overview
Description
4-Amino-3-cyclopropoxybenzamide is an organic compound with a benzamide structure, featuring an amino group at the 4-position and a cyclopropoxy group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-cyclopropoxybenzamide typically involves the condensation of 4-amino-3-cyclopropoxybenzoic acid with an appropriate amine under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are typically used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-Amino-3-cyclopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The cyclopropoxy group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Amino-3-chlorobenzamide: Contains a chlorine atom at the 3-position instead of a cyclopropoxy group.
4-Amino-3-nitrobenzamide: Features a nitro group at the 3-position.
Uniqueness
4-Amino-3-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-amino-3-cyclopropyloxybenzamide |
InChI |
InChI=1S/C10H12N2O2/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H2,12,13) |
InChI Key |
KGWPQAPRWZADBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)N)N |
Origin of Product |
United States |
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